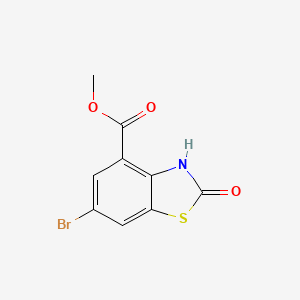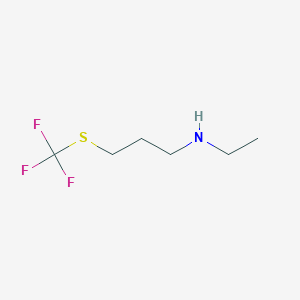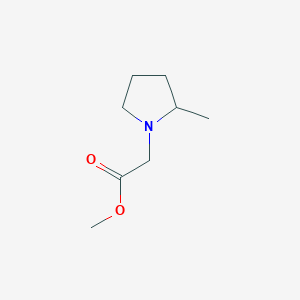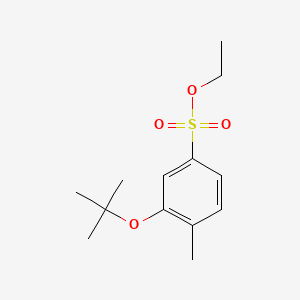
Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an ethyl ester group, a tert-butoxy group, and a methyl group attached to a benzene ring, which is further substituted with a sulfonate group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate typically involves the esterification of 3-(tert-butoxy)-4-methylbenzenesulfonic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Sulfinates or thiols.
Substitution: Compounds with different functional groups replacing the tert-butoxy group.
Applications De Recherche Scientifique
Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants and detergents.
Mécanisme D'action
The mechanism of action of Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-methylbenzenesulfonate: Lacks the tert-butoxy group, making it less sterically hindered.
Methyl 3-(tert-butoxy)-4-methylbenzenesulfonate: Similar structure but with a methyl ester group instead of an ethyl ester group.
tert-Butyl 4-methylbenzenesulfonate: Contains a tert-butyl group instead of a tert-butoxy group.
Uniqueness
Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate is unique due to the presence of both the tert-butoxy and ethyl ester groups, which provide distinct steric and electronic properties. These features make it a versatile compound for various chemical reactions and applications in research and industry.
Propriétés
Formule moléculaire |
C13H20O4S |
|---|---|
Poids moléculaire |
272.36 g/mol |
Nom IUPAC |
ethyl 4-methyl-3-[(2-methylpropan-2-yl)oxy]benzenesulfonate |
InChI |
InChI=1S/C13H20O4S/c1-6-16-18(14,15)11-8-7-10(2)12(9-11)17-13(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
WXEMDXLQPVTYRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=CC(=C(C=C1)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
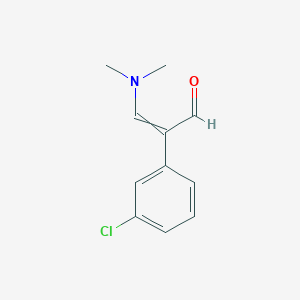
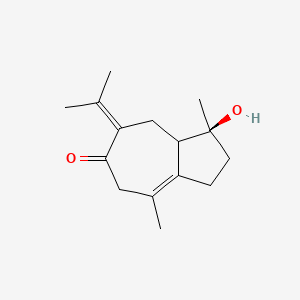
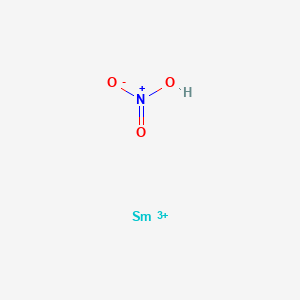
![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)
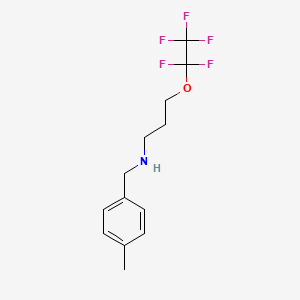
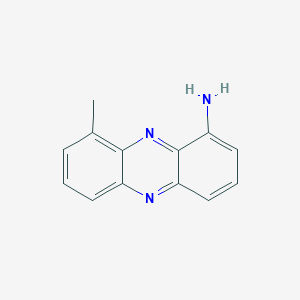
![6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15052188.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
